molecular formula C10H11FO3 B13900685 2-Fluoro-5-propoxybenzoic acid

2-Fluoro-5-propoxybenzoic acid

Cat. No.: B13900685
M. Wt: 198.19 g/mol
InChI Key: YZPIOMRSEPTGFG-UHFFFAOYSA-N
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Description

2-Fluoro-5-propoxybenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 5 positions are replaced by a fluorine atom and a propoxy group, respectively

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-fluoro-5-propoxybenzoic acid

InChI

InChI=1S/C10H11FO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)

InChI Key

YZPIOMRSEPTGFG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-propoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the preparation of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene) benzoate, followed by further reactions to obtain the desired compound .

Industrial Production Methods: Industrial production of 2-fluoro-5-propoxybenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediate compounds, purification, and final conversion to the target molecule.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-propoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Fluoro-5-propoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-fluoro-5-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and propoxy group contribute to its unique chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-propoxybenzoic acid is unique due to the presence of both the fluorine atom and the propoxy group, which confer distinct chemical properties and potential applications. Its combination of hydrophobicity and reactivity makes it valuable in various fields of research and industry.

Biological Activity

2-Fluoro-5-propoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Fluoro-5-propoxybenzoic acid is characterized by the presence of a fluorine atom and a propoxy group attached to a benzoic acid framework. Its molecular formula is C12H13FO3C_{12}H_{13}FO_3 with a molecular weight of approximately 232.23 g/mol. The unique positioning of these substituents can significantly influence the compound's chemical reactivity and biological interactions.

The biological activity of 2-Fluoro-5-propoxybenzoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom enhances binding affinity to enzymes and receptors, while the propoxy group affects solubility and bioavailability. These interactions can lead to modulation of cellular pathways, including apoptosis and cell proliferation.

Anticancer Properties

Research indicates that 2-Fluoro-5-propoxybenzoic acid may exhibit anticancer properties. A study highlighted its potential in regulating apoptosis in neoplastic cells, suggesting that compounds with similar structures could inhibit tumor growth by inducing programmed cell death . This property is particularly relevant for treating precancerous lesions and neoplasms.

Antimicrobial Activity

Preliminary investigations have also suggested antimicrobial properties for 2-Fluoro-5-propoxybenzoic acid. The presence of halogen substituents typically enhances biological activity due to increased lipophilicity, which may improve the compound's efficacy against various microbial strains.

Case Studies and Research Findings

  • Apoptosis Regulation : A study focused on the compound's ability to regulate apoptosis in human cells, showing significant effects on cell survival rates when exposed to varying concentrations of 2-Fluoro-5-propoxybenzoic acid. The results indicated that higher concentrations led to increased apoptosis in cancer cell lines, correlating with enhanced therapeutic outcomes .
  • Antimicrobial Efficacy : In vitro tests demonstrated that 2-Fluoro-5-propoxybenzoic acid exhibited inhibitory effects against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-Fluoro-5-propoxybenzoic acid, it is useful to compare it with structurally similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNotable Features
2-Fluoro-5-propoxybenzoic acidYesYesFluorine enhances binding affinity
Methyl 2-fluoro-3-propoxybenzoateModerateLimitedUsed as an intermediate in synthesis
Salicylic AcidYesYesKnown for anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-5-propoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing fluorine into benzoic acid derivatives. For example, 2-fluoro-5-nitrobenzoic acid can be synthesized via SNAr using 2-aminophenols under solid-phase conditions . Adapting this approach, the propoxy group could be introduced via alkylation of a phenolic intermediate before fluorination. Solvent choice (e.g., ethanol or chloroform, as noted for similar compounds ) and temperature control are critical to minimize side reactions like esterification. Yield optimization may require iterative adjustments to reaction time and stoichiometry of the propoxylation agent.

Q. How can researchers characterize the purity and structural integrity of 2-fluoro-5-propoxybenzoic acid?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (purity >98%) is recommended, as validated for structurally related fluorinated benzoic acids . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) can confirm substitution patterns: the fluorine atom at position 2 and propoxy group at position 5 will produce distinct splitting patterns. For example, the ¹⁹F NMR chemical shift for ortho-fluorine in benzoic acids typically ranges between -110 to -120 ppm .

Q. What are the solubility properties of 2-fluoro-5-propoxybenzoic acid, and how do they affect experimental design?

  • Methodological Answer : Fluorinated benzoic acids often exhibit moderate solubility in polar organic solvents (e.g., ethanol, chloroform) but limited solubility in water due to hydrophobic substituents like the propoxy group . Pre-solubilization in ethanol followed by dilution in aqueous buffers (pH >5) may enhance solubility for biological assays. For kinetic studies, solubility can be quantified via UV-Vis spectroscopy using Beer-Lambert law calibration curves.

Advanced Research Questions

Q. How does the electronic effect of the propoxy group influence the reactivity of 2-fluoro-5-propoxybenzoic acid in further derivatization?

  • Methodological Answer : The propoxy group is electron-donating via resonance, which may deactivate the aromatic ring toward electrophilic substitution but enhance stability in radical reactions. For SNAr reactions, nitro or sulfonyl groups at position 5 (cf. 2-fluoro-5-nitrobenzoic acid ) increase electrophilicity, but the propoxy group’s electron-donating nature could reduce reactivity. Density functional theory (DFT) calculations can model charge distribution to predict regioselectivity in further functionalization.

Q. What strategies mitigate conflicting data in quantifying 2-fluoro-5-propoxybenzoic acid in complex matrices (e.g., biological samples)?

  • Methodological Answer : Matrix effects in LC-MS analysis can be addressed using isotope-labeled internal standards (e.g., ¹³C-labeled analogs). Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively isolates fluorinated benzoic acids from biological fluids, as demonstrated for similar compounds . Method validation should include spike-recovery tests across multiple matrices to assess accuracy (85–115%) and precision (RSD <10%).

Q. How does the metabolic stability of 2-fluoro-5-propoxybenzoic acid compare to other fluorinated benzoic acids in vivo?

  • Methodological Answer : The propoxy group may enhance metabolic stability compared to shorter alkoxy chains (e.g., methoxy) due to steric hindrance of cytochrome P450 enzymes. In vitro assays using liver microsomes can quantify phase I metabolism rates. For example, 5-fluoro-2-hydroxybenzoic acid shows resistance to oxidation , suggesting similar trends for the propoxy analog. Comparative studies should include mass spectrometry to track metabolite formation (e.g., hydroxylation or dealkylation products).

Methodological Challenges & Data Contradictions

Q. How can researchers resolve discrepancies in reported reaction yields for fluorinated benzoic acid derivatives?

  • Answer : Yield variations often arise from differences in precursor purity (e.g., nitro vs. methoxy substituents ) or solvent selection. Systematic replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is essential. For example, the 89% yield for 2-fluoro-5-nitrobenzoic acid was achieved using nitro-substituted benziodoxoles, whereas propoxylated precursors may require optimized leaving groups.

Q. What are the implications of conflicting hazard classifications for fluorinated benzoic acids?

  • Answer : While 2-fluoro-5-(trifluoromethyl)benzoic acid is labeled with H315 (skin irritation) and H319 (eye irritation) , similar compounds may lack standardized safety data. Researchers should adopt universal precautions: use fume hoods, wear nitrile gloves, and implement emergency showers/eye washes per OSHA guidelines . Toxicity predictions via QSAR models can supplement missing data.

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